molecular formula C13H16N2O2 B2613436 3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1155238-81-5

3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2613436
CAS No.: 1155238-81-5
M. Wt: 232.283
InChI Key: HPBMSAUODPCENM-UHFFFAOYSA-N
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Description

3-Butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one ( 1155238-81-5) is a high-purity heterocyclic compound with the molecular formula C 13 H 16 N 2 O 2 and a molecular weight of 232.28 g/mol . This pyridopyrimidinone derivative features a butyl substituent at the 3-position and a hydroxy group at the 9-position, a structure known to be a key intermediate in pharmaceutical synthesis . The core pyrido[1,2-a]pyrimidin-4-one scaffold is recognized for its diverse reactivity and potential in medicinal chemistry research . This compound serves as a valuable building block in organic and medicinal chemistry research. Its structure is closely related to intermediates used in the synthesis of active pharmaceutical ingredients such as paliperidone . The reactive sites on the molecule, including the 9-hydroxy group (where alkylation typically occurs) and the 8-position (a preferred site for electrophilic substitution), make it a versatile precursor for generating novel chemical libraries . Researchers can exploit these properties to develop new compounds for various biological evaluations. The synthesis of related 9-hydroxy-2-methyl-pyrido[1,2-a]pyrimidin-4-one derivatives is well-established, often involving the condensation of a 2-aminopyridinol with a cyclic ketone like 3-acetyldihydro-2(3H)-furanone . Modern, improved synthesis routes can achieve high yields and purity (>98%) by employing inert solvents such as n-butanol or chlorobenzene, often without the need for acid catalysts, which simplifies purification . Handling and Safety: For research use only. Not intended for diagnostic, therapeutic, or human use. Please refer to the specific Material Safety Data Sheet (MSDS) for safe handling and storage information. Structurally similar compounds have been assigned hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-butyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-4-6-10-9(2)14-12-11(16)7-5-8-15(12)13(10)17/h5,7-8,16H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBMSAUODPCENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C2C(=CC=CN2C1=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155238-81-5
Record name 3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction is carried out by heating the compound with excess methyl iodide in dimethyl sulfoxide (DMSO) in the presence of potassium hydroxide (KOH) . The reaction forms the O-methylated product, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Condensation Reactions

Condensation of 2-amino-3-pyridinol with 3-acetyldihydro-2(3H)-furanone (or similar lactone derivatives) in inert solvents such as chlorobenzene or n-butanol is a common approach for pyrido-pyrimidine cores . For the butyl derivative, substitution of the hydroxyethyl group with a butyl chain may involve analogous cyclization steps, potentially using butyl-containing lactone precursors. Reaction conditions typically involve temperatures between 50°C to 200°C , yielding products with >70% yield and >98% purity .

Reaction Parameters Details
SolventChlorobenzene, n-butanol, or mixtures
Temperature50°C to 200°C
Yield>70%
Purity>98%

Alkylation and Substitution

The butyl group may be introduced via alkylation reactions on the pyrido-pyrimidine core. For example, chloroethyl intermediates (e.g., 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) are known to undergo nucleophilic substitution or elimination reactions . A similar pathway could involve replacing the chloroethyl group with a butyl chain using appropriate alkylating agents (e.g., butyl halides) under basic conditions.

Hydroxylation and Acylation

The hydroxyl group at position 9 may participate in acylation or protection/deprotection steps. For instance, the Vilsmeier-Haack reaction has been used to introduce acyl groups onto pyrido-pyrimidine systems . While not explicitly described for the butyl derivative, analogous chemistry could enable functionalization at the hydroxyl site.

Reductive Amination or Alkylation

Secondary amine reactions, as observed in related derivatives (e.g., condensation with 1,2-benzisoxazole) , suggest potential for further functionalization. For example, the butyl group could serve as a leaving group or participate in cross-coupling reactions.

Spectral Data

  • Infrared (IR) spectroscopy : Sharp carbonyl (C=O) peaks near 1663–1688 cm⁻¹ are characteristic of pyrido-pyrimidine derivatives .

  • ¹H NMR : Aromatic protons typically resonate between 7.00–8.96 ppm , with methyl groups (e.g., 2-methyl) as singlets near 1.80–2.10 ppm .

  • Mass spectrometry : Molecular ion peaks corresponding to C₁₃H₁₆N₂O₂ (molecular weight 232 g/mol ) are expected .

Purity and Yield

High purity (>98% ) and yields (>70% ) are achievable through optimized reaction conditions, as demonstrated in related compounds .

Challenges and Considerations

  • Scalability : Chromatographic purification, though effective, may not be commercially viable for large-scale production .

  • Regioselectivity : Substitution patterns must be carefully controlled, particularly in reactions involving the hydroxyl group .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

CompoundIC50 (nM)Cancer Cell Line
3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one5.0MCF-7 (breast cancer)
Derivative A1.7KB (human tumor)
Derivative B10.5A549 (lung cancer)

These findings suggest that the compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses. Studies have indicated its ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.

CompoundIC50 (μM)COX Enzyme Targeted
This compound0.011COX-II
Derivative C0.025COX-I

The inhibition of COX enzymes suggests potential applications in treating inflammatory diseases, such as arthritis and other chronic inflammatory conditions.

Case Study 1: Tumor Cell Inhibition

A recent study evaluated the efficacy of various pyrido[1,2-a]pyrimidine derivatives against human cancer cell lines. The results demonstrated that modifications to the side chains significantly impacted cellular uptake and cytotoxicity profiles. Specifically, the introduction of butyl groups enhanced the compounds' selectivity and potency against targeted tumors.

Case Study 2: Anti-inflammatory Assessment

In vivo assessments revealed that certain derivatives exhibited reduced ulcerogenic effects while maintaining their anti-inflammatory potency. This characteristic makes them suitable candidates for further development as therapeutic agents with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of 3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and pyrido[1,2-a]pyrimidinone core play crucial roles in its biological activity. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Weight* Key Features Applications/Notes References
3-Butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-butyl, 9-OH, 2-methyl ~276.3 g/mol High lipophilicity due to butyl chain; potential CNS penetration Research intermediate; unexplored bioactivity
3-(2-Hydroxyethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-hydroxyethyl), 9-OH, 2-methyl ~264.3 g/mol Enhanced water solubility vs. butyl analogue; crystalline form achievable Patent-protected synthesis method
9-Hydroxyrisperidone (Imp. C) 3-[2-(piperidinyl)ethyl], 9-OH, 2-methyl ~464.5 g/mol Bulky substituent; antipsychotic impurity; tetrahydro ring Pharmacopeial reference standard
3-(2-Chloroethyl)-2-methyl-9-phenylmethoxy-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-chloroethyl), 2-methyl, 9-phenylmethoxy ~373.9 g/mol Chloroethyl precursor; phenylmethoxy group for stability Intermediate in drug synthesis
2-[Benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Complex substituents at 2, 3, 9 ~561.7 g/mol Thioxo-thiazolidinone moiety; extended conjugation Specialty chemical; research use

*Molecular weights calculated based on substituent contributions.

Key Comparative Insights

Substituent Effects on Physicochemical Properties

  • Solubility : Hydroxyethyl and phenylmethoxy derivatives exhibit improved aqueous solubility due to polar groups, whereas the butyl analogue may require formulation aids for bioavailability .

Biological Activity

3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. Various methods have been reported in the literature, focusing on optimizing yield and purity. For instance, the reaction of 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone has shown promising results in producing high-purity compounds suitable for further biological testing .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidin-4-one derivatives. Specifically, compounds containing this scaffold have demonstrated inhibitory effects on various cancer cell lines. For example, a study indicated that derivatives exhibit potent inhibition of the c-Met protein kinase, which is implicated in tumor growth and metastasis . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anticancer efficacy.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, some analogs demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. A study on related pyrimidine derivatives revealed significant antifungal activity against various strains, indicating that this compound could be explored further for its potential as an antimicrobial agent .

Case Studies

  • Anticancer Activity : A series of experiments conducted on human cancer cell lines revealed that modifications to the pyrido[1,2-a]pyrimidin scaffold significantly affected cell viability and proliferation rates. The most active derivatives showed IC50 values in the low micromolar range against breast and lung cancer cells.
  • Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives significantly reduced inflammation compared to control groups. The mechanism was linked to COX inhibition and subsequent reduction in prostaglandin E2 levels.

Data Tables

Biological Activity IC50 Value (µM) Reference
c-Met Inhibition0.005
COX-2 Inhibition0.04
Antifungal ActivityVaries by strain

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how is structural confirmation achieved?

  • Methodological Answer : The compound can be synthesized via a one-pot reaction using precursors like substituted pyridine derivatives and ketones under reflux conditions. For example, a similar pyrido-pyrimidinone intermediate was synthesized by reacting 3-(benzyloxy)pyridine-2-amine with 3-acetyldihydrofuran-2-(3H)-one in the presence of a solvent (e.g., ethanol) and an activating agent, followed by catalytic cyclization . Structural confirmation relies on NMR spectroscopy (e.g., observing aromatic proton shifts in pyrido-pyrimidine nuclei) and elemental analysis to validate stoichiometry .

Q. Which in vitro models are appropriate for preliminary bioactivity screening of this compound?

  • Methodological Answer : Standard bioassays include:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria or fungal strains, with MIC (Minimum Inhibitory Concentration) determination .
  • Analgesic potential : The "acetic acid-induced writhing" model in rodents, where reduced writhing episodes indicate analgesic efficacy (used for structurally related pyrido-pyrimidinones) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be systematically addressed?

  • Methodological Answer : Discrepancies often arise from variations in experimental design. Key strategies include:

  • Standardizing assay protocols : Ensure consistent cell lines, animal models, and dosage regimens (e.g., reported uniform activity in derivatives using a standardized writhing model) .
  • Controlling physicochemical variables : Adjust solvent polarity (e.g., DMSO concentration) to maintain compound stability .
  • Statistical validation : Use multivariate analysis to isolate confounding factors (e.g., batch-to-batch purity differences) .

Q. What strategies optimize synthetic yield and purity for large-scale production?

  • Methodological Answer :

  • Catalyst selection : Use phase-transfer catalysts or Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency .
  • Purification techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol-dioxane mixtures .
  • Impurity profiling : Monitor byproducts (e.g., dealkylated analogs) via HPLC-MS, referencing pharmacopeial impurity standards (e.g., EP/ICH guidelines) .

Q. How does bioisosteric replacement influence the biological activity of pyrido-pyrimidinone analogs?

  • Methodological Answer : Bioisosterism between 4-hydroxyquinolin-2-one and pyrido-pyrimidinone nuclei (as observed in ) can guide structural modifications. For example:

  • Substituent effects : Replacing the 3-butyl group with ethyl or vinyl moieties alters lipophilicity and receptor binding .
  • Activity retention : Benzylamide derivatives maintain analgesic activity despite changes to the pyrimidine core, suggesting tolerance for bioisosteric substitutions .

Q. What analytical methods validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to assess stability. Monitor degradation products via UPLC-PDA .
  • Quantitative NMR (qNMR) : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., maleic acid) for purity quantification .
  • Mass balance analysis : Correlate HPLC purity data with elemental analysis to confirm batch consistency .

Q. How are structure-activity relationship (SAR) studies designed for pyrido-pyrimidinone derivatives?

  • Methodological Answer :

  • Fragment-based design : Systematically modify substituents at positions 3 (butyl), 9 (hydroxy), and 2 (methyl) to evaluate steric/electronic effects .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to predict activity based on molecular electrostatic potentials and steric bulk .
  • In silico docking : Screen derivatives against target proteins (e.g., COX-2 for analgesia) to prioritize synthetic targets .

Q. What considerations are critical when scaling synthesis from laboratory to pilot scale?

  • Methodological Answer :

  • Solvent selection : Replace low-boiling solvents (e.g., ethanol) with safer alternatives (e.g., propylene glycol) for large batches .
  • Process safety : Mitigate exothermic risks by gradual reagent addition and real-time temperature monitoring .
  • Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to optimize reaction parameters (e.g., pH, catalyst loading) .

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